molecular formula C7H9N3S2 B185518 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone CAS No. 6286-85-7

5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone

Cat. No. B185518
CAS RN: 6286-85-7
M. Wt: 199.3 g/mol
InChI Key: DQHCYNJJYRJYLA-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone (MTTSC) is a chemical compound widely used in scientific research. It is a thiosemicarbazone derivative, which has been shown to exhibit a broad range of biological activities, including anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone is not fully understood. However, it is believed to act by inhibiting the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cell migration and invasion, which are critical processes involved in cancer metastasis. 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone is a potent and selective inhibitor of ribonucleotide reductase, making it a valuable tool for studying the role of this enzyme in DNA synthesis and cell proliferation. However, 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone has some limitations for lab experiments. It is relatively unstable in solution and can degrade over time, which can affect the accuracy of experimental results. Additionally, 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone has some toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone. One area of interest is the development of 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone derivatives with improved stability and efficacy. Another area of research is the identification of the molecular targets of 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone and the elucidation of its mechanism of action. Additionally, 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone could be further studied for its potential use in combination with other anticancer drugs to enhance their efficacy. Finally, the therapeutic potential of 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone for treating viral and bacterial infections could also be explored.

Synthesis Methods

5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone can be synthesized by reacting 5-methyl-2-thiophenecarbaldehyde with thiosemicarbazide in the presence of a catalyst such as acetic acid. The reaction takes place under reflux conditions for several hours, and the product is obtained by filtration and recrystallization.

Scientific Research Applications

5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone has been extensively studied for its biological activities, particularly its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone also exhibits antiviral activity against herpes simplex virus and hepatitis C virus. Additionally, it has antimicrobial activity against various bacteria and fungi.

properties

CAS RN

6286-85-7

Product Name

5-Methyl-2-thiophenecarbaldehyde thiosemicarbazone

Molecular Formula

C7H9N3S2

Molecular Weight

199.3 g/mol

IUPAC Name

[(E)-(5-methylthiophen-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C7H9N3S2/c1-5-2-3-6(12-5)4-9-10-7(8)11/h2-4H,1H3,(H3,8,10,11)/b9-4+

InChI Key

DQHCYNJJYRJYLA-RUDMXATFSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=S)N

SMILES

CC1=CC=C(S1)C=NNC(=S)N

Canonical SMILES

CC1=CC=C(S1)C=NNC(=S)N

Origin of Product

United States

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